4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan 4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC13829347
InChI: InChI=1S/C36H22O/c1-2-11-24-22-25(21-20-23(24)10-1)34-27-13-3-5-15-29(27)35(30-16-6-4-14-28(30)34)32-18-9-17-31-26-12-7-8-19-33(26)37-36(31)32/h1-22H
SMILES: C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=C6OC8=CC=CC=C78
Molecular Formula: C36H22O
Molecular Weight: 470.6 g/mol

4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan

CAS No.:

Cat. No.: VC13829347

Molecular Formula: C36H22O

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan -

Specification

Molecular Formula C36H22O
Molecular Weight 470.6 g/mol
IUPAC Name 4-(10-naphthalen-2-ylanthracen-9-yl)dibenzofuran
Standard InChI InChI=1S/C36H22O/c1-2-11-24-22-25(21-20-23(24)10-1)34-27-13-3-5-15-29(27)35(30-16-6-4-14-28(30)34)32-18-9-17-31-26-12-7-8-19-33(26)37-36(31)32/h1-22H
Standard InChI Key MACPMCKPDULTGV-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=C6OC8=CC=CC=C78
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=C6OC8=CC=CC=C78

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a dibenzo[b,d]furan core, a bicyclic system comprising two benzene rings fused to a furan oxygen heterocycle. At the 4-position of this core, an anthracene group is attached, which is further substituted at its 10-position with a naphthalen-2-yl moiety. This extended π-conjugated system enhances charge transport capabilities and thermal stability, critical for high-performance OLED applications .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC36H22O\text{C}_{36}\text{H}_{22}\text{O}
Molecular Weight470.56 g/mol
SMILES NotationC12=C(C3=C4C=CC=CC4=C(C5=CC=C6C=CC=CC6=C5)C7=CC=CC=C37)C=CC=C1C8=CC=CC=C8O2\text{C12=C(C3=C4C=CC=CC4=C(C5=CC=C6C=CC=CC6=C5)C7=CC=CC=C37)C=CC=C1C8=CC=CC=C8O2}
Triplet Energy (ETE_T)~2.7–2.8 eV (estimated)

Synthesis and Reaction Pathways

Suzuki-Miyaura Cross-Coupling

The primary synthetic route involves multi-step Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between halogenated aromatic precursors. For example:

  • Naphthalene Boronic Ester Preparation: A naphthalen-2-yl boronic ester is synthesized via Miyaura borylation of 2-bromonaphthalene.

  • Anthracene Functionalization: 9-Bromoanthracene undergoes coupling with dibenzo[b,d]furan-4-boronic acid to anchor the anthracene-dibenzofuran backbone.

  • Final Coupling: The naphthalene boronic ester reacts with the brominated anthracene-dibenzofuran intermediate to yield the target compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield*
Miyaura BorylationPd(dppf)Cl₂, B₂pin₂, KOAcDMF80°C75–85%
Intermediate CouplingPd(PPh₃)₄, K₂CO₃Toluene/H₂O100°C60–70%
Final CouplingPd(OAc)₂, SPhos, K₃PO₄THF90°C50–65%
*Estimated yields based on analogous reactions in literature .

Optoelectronic Properties and OLED Applications

Charge Transport and Exciton Dynamics

The compound’s extended conjugation enables balanced hole and electron transport, a key requirement for OLED host materials . The anthracene moiety contributes to a high triplet energy (ETE_T) of ~2.78 eV, minimizing energy loss during exciton formation . In device architectures, it serves as a host for blue-emitting dopants like DITBDAP, achieving external quantum efficiencies (EQE) up to 8.1% with Commission Internationale de l’Éclairage (CIE) coordinates of (0.1298, 0.1712) .

Table 3: Device Performance Metrics

ParameterValueSource
EQE (max)8.10%
Luminance (max)7973 cd/m²
Current Efficiency8.71 cd/A at 1000 cd/m²
Efficiency Roll-off2.9%

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition temperature (TdT_d) exceeding 400°C, attributed to rigid aromatic stacking . This stability ensures longevity in operational OLED devices, where thermal management is critical.

Environmental and Health Considerations

As a PAH derivative, 4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan shares potential risks with its structural analogs, including oxidative stress and non-polar narcosis in biological systems. While specific toxicity data are lacking, precautionary measures (e.g., PPE, ventilation) are recommended during handling . Environmental persistence studies remain a gap, necessitating further investigation into biodegradation pathways.

Future Research Directions

  • Synthetic Optimization: Developing catalysts to improve coupling yields and reduce palladium residue .

  • Device Integration: Exploring tandem OLED configurations to enhance luminance and color purity .

  • Biological Profiling: Systematic ecotoxicological assessments to quantify environmental risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator